2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylene]fluoren-4-yl]ethanol;Lumefantrine
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Overview
Description
2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylene]fluoren-4-yl]ethanol;Lumefantrine is a useful research compound. Its molecular formula is C30H32Cl3NO and its molecular weight is 528.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Drug Discovery Platform
ChEMBL, which includes CHEMBL422330, is a manually curated, high-quality, large-scale, open, FAIR and Global Core Biodata Resource of bioactive molecules with drug-like properties . It brings together chemical, bioactivity, and genomic data to aid the translation of genomic information into effective new drugs .
Bioactivity Database
ChEMBL is a large-scale bioactivity database for drug discovery. It contains bioactivity measurements for more than 1 million compounds and 5200 protein targets .
Transesterification Catalyst
2-(dibutylamino)ethanol, an element of CHEMBL422330, has been tested as both a solvent and recoverable base catalyst for the transesterification of soybean oil . This novel approach allows for the extraction of the solvent from the product FAMEs (Fatty Acid Methyl Esters) using carbonated water .
Fuel Additives
Di-n-butylaminoethanol, another component of CHEMBL422330, is useful in fuel additives . It is an oil-soluble alkanolamine that can enhance the performance of fuels .
Neutralizing Agent in Coatings
Di-n-butylaminoethanol is also used as a neutralizing agent in thermally cured coatings . It helps to balance the pH and improve the stability of the coatings .
Raw Material for Fiber Synthesis
2-(dibutylamino)ethanol is used as a raw material for fiber synthesis . It plays a crucial role in the production of synthetic fibers .
Lubricating Oils
This compound is also used in the formulation of lubricating oils . It helps to reduce friction and wear in mechanical systems .
Emulsifier Raw Material
Lastly, 2-(dibutylamino)ethanol is used as a raw material for emulsifiers . Emulsifiers are substances that help mix two immiscible liquids, such as oil and water .
Mechanism of Action
Target of Action
Lumefantrine primarily targets the erythrocytic stages of Plasmodium falciparum , a parasite responsible for malaria . It is also known to target Ferriprotoporphyrin IX , a small molecule .
Mode of Action
Available data suggest that lumefantrine inhibits the formation of β-hematin by forming a complex with hemin, and it inhibits nucleic acid and protein synthesis .
Biochemical Pathways
Lumefantrine is thought to inhibit the formation of β-hematin, a crucial step in the heme detoxification pathway within the Plasmodium parasite . This inhibition disrupts the parasite’s ability to detoxify the heme released during hemoglobin digestion, leading to its death.
Pharmacokinetics
Lumefantrine exhibits a slower onset of action and a much longer half-life compared to artemether, its partner drug in combination therapy . The oral bioavailability of lumefantrine is low and inconsistent, ranging between 4.97% and 11.98% . This is due to its low water solubility, which limits its therapeutic potential .
Result of Action
The result of lumefantrine’s action is the clearance of Plasmodium falciparum from the bloodstream, effectively treating acute uncomplicated malaria . It is particularly effective against strains of P. falciparum that have developed resistance to other antimalarial drugs .
Action Environment
The efficacy of lumefantrine can be influenced by various environmental factors. For instance, its absorption is improved when taken with fatty meals due to its lipophilic nature . Furthermore, lumefantrine is used in areas where malaria is resistant to other treatments, demonstrating its effectiveness in a challenging therapeutic environment .
properties
IUPAC Name |
2-(dibutylamino)-1-[(9E)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3/b25-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLGFOYVTXJFJP-MFKUBSTISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)CC(C1=CC(=CC\2=C1C3=C(/C2=C\C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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